

Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

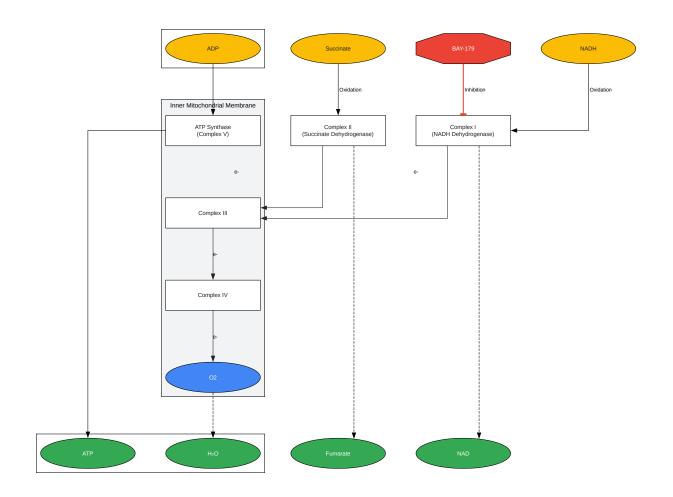
Compound of Interest		
Compound Name:	BAY-179	
Cat. No.:	B10819848	Get Quote

BAY-179 is a complex heterocyclic molecule with the chemical formula C₂₃H₂₁N₅OS.[1] It is also known by its IUPAC synonym: 2-(1-((1H-imidazo[4,5-b]pyridin-2-yl)methyl)piperidin-4-yl)-4-(benzofuran-2-yl)thiazole.[1]

Property	Value
Molecular Formula	C23H21N5OS
Molecular Weight	415.51 g/mol [1][2]
CAS Number	2764880-87-5[1][2]
Appearance	White to beige powder[1]
SMILES String	C1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=NC=CC=C6[NH]5[2]
Solubility	Soluble in DMSO[1][2]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

BAY-179 functions as a highly potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[3][4] The ETC is a critical component of oxidative phosphorylation (OXPHOS), the primary pathway for ATP generation in aerobic organisms.[4][5][6]



By inhibiting Complex I, **BAY-179** disrupts the transfer of electrons from NADH to the remainder of the ETC. This leads to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn reduces ATP synthesis.[4][6] This mechanism of action makes **BAY-179** a valuable tool for studying the physiological and pathological roles of mitochondrial respiration, particularly in cancer metabolism, where some tumors exhibit a heightened dependence on OXPHOS.[4][5][6]

Click to download full resolution via product page

Caption: Signaling pathway of the mitochondrial electron transport chain and the inhibitory action of **BAY-179** on Complex I.

Quantitative Data

BAY-179 exhibits potent inhibitory activity against Complex I across multiple species. This cross-reactivity makes it a valuable tool for preclinical in vivo studies.

Species	IC ₅₀ (nM)
Human	79
Mouse	38
Rat	27
Dog	47

Table based on data from MedchemExpress.[3]

Experimental Protocols

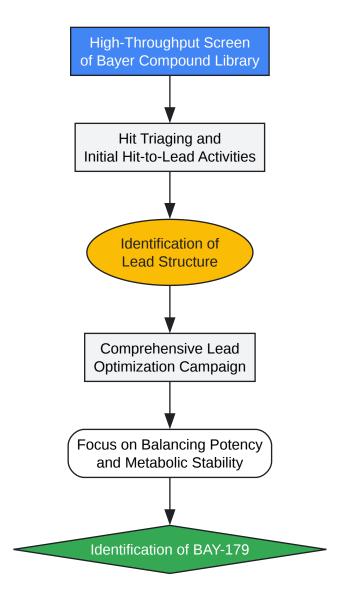
The following are generalized protocols based on standard methodologies for the synthesis and biological evaluation of small molecule inhibitors like **BAY-179**. For detailed experimental procedures, it is recommended to consult the supporting information of the primary publication in ACS Medicinal Chemistry Letters.[4]

General Synthetic Protocol

The synthesis of **BAY-179** was achieved through a multi-step process culminating in the N-alkylation of a piperidine intermediate.[6]

- Synthesis of Piperidine Intermediate: The core piperidine structure is synthesized and coupled with the benzofuran-thiazole moiety.
- N-Alkylation: The piperidine intermediate is then reacted with 2-(chloromethyl)-1H-imidazo[4,5-b]pyridine hydrochloride under basic conditions to yield the final product, BAY-179.[6]

Cellular ATP Measurement Assay


This assay is used to determine the potency of Complex I inhibitors by measuring their effect on cellular ATP levels.

- Cell Culture: A suitable cell line (e.g., A549) is cultured in appropriate media.
- Compound Treatment: Cells are treated with a serial dilution of BAY-179 for a specified period.
- ATP Measurement: Cellular ATP levels are quantified using a commercially available luminescence-based assay kit (e.g., CellTiter-Glo®).
- Data Analysis: The luminescence data is normalized to untreated controls, and the IC₅₀ value is calculated using a standard dose-response curve fitting model.

Discovery and Optimization Workflow

The development of **BAY-179** was the result of a rigorous hit-to-lead optimization campaign.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, "futile" fatty acid cycling, and FADH2 oxidation PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179 -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Highly Active, Species Cross-Reactive Complex I Inhibitor BAY-179 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819848#bay-179-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com